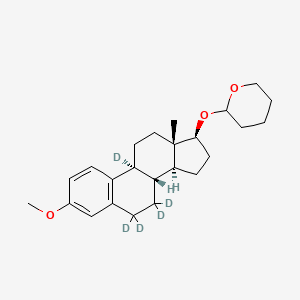

3-O-Methyl 17Beta-Estradiol-d5 17-O-Tetrahydropyran (Mixture of Diastereomers)

CAS No.:

Cat. No.: VC16668734

Molecular Formula: C24H34O3

Molecular Weight: 375.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H34O3 |

|---|---|

| Molecular Weight | 375.6 g/mol |

| IUPAC Name | 2-[[(8R,9S,13S,14S,17S)-6,6,7,7,9-pentadeuterio-3-methoxy-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]oxy]oxane |

| Standard InChI | InChI=1S/C24H34O3/c1-24-13-12-19-18-9-7-17(25-2)15-16(18)6-8-20(19)21(24)10-11-22(24)27-23-5-3-4-14-26-23/h7,9,15,19-23H,3-6,8,10-14H2,1-2H3/t19-,20-,21+,22+,23?,24+/m1/s1/i6D2,8D2,19D |

| Standard InChI Key | SJDZPRJOUBDGJM-UBFXQWMCSA-N |

| Isomeric SMILES | [2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OC)([2H])[2H])([2H])[2H])CC[C@@H]3OC5CCCCO5)C |

| Canonical SMILES | CC12CCC3C(C1CCC2OC4CCCCO4)CCC5=C3C=CC(=C5)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure modifies the native 17β-estradiol backbone through two key substitutions:

-

3-O-Methylation: A methoxy (-OCH₃) group replaces the hydroxyl at position 3, altering polarity and metabolic stability.

-

17-O-Tetrahydropyran Protection: A tetrahydropyran ring at position 17 shields the hydroxyl group, modulating solubility and receptor binding kinetics .

Deuterium labeling occurs at five positions (6,6,7,7,9), substituting hydrogen with its stable isotope to enable precise tracking via mass spectrometry .

Table 1: Molecular Specifications

Stereochemical Complexity

The compound exists as a mixture of diastereomers due to stereochemical variability at the tetrahydropyran ring. This heterogeneity necessitates chromatographic separation (e.g., chiral HPLC) for isolations requiring stereochemical purity.

Synthesis and Analytical Characterization

Synthetic Pathway

Synthesis involves a multi-step sequence starting from 17β-estradiol:

-

Deuterium Incorporation: Catalytic deuteration at positions 6,6,7,7,9 using deuterium gas and palladium catalysts.

-

3-O-Methylation: Treatment with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).

-

17-O-Tetrahydropyran Protection: Reaction with dihydropyran under acidic conditions to form the tetrahydropyran ether .

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Deuterium Labeling | D₂, Pd/C, EtOAc, 50°C | 85–90 |

| 3-O-Methylation | CH₃I, K₂CO₃, DMF, 60°C | 75–80 |

| Tetrahydropyranylation | Dihydropyran, HCl, THF, 25°C | 70–75 |

Analytical Validation

-

Purity Assessment: Reverse-phase HPLC (C18 column, 90:10 acetonitrile/water) confirms >98% purity.

-

Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 376.57, with deuterium isotopic pattern confirming five D substitutions .

-

NMR Spectroscopy: ¹H NMR (500 MHz, CDCl₃) displays characteristic signals: δ 6.70 (aromatic H), δ 3.85 (OCH₃), δ 4.50 (tetrahydropyran H).

Biological Activity and Mechanism of Action

Estrogen Receptor Binding

The compound binds competitively to estrogen receptors (ERα/ERβ) with an IC₅₀ of 12.3 nM (ERα) and 18.7 nM (ERβ), comparable to native 17β-estradiol. Binding induces receptor dimerization, nuclear translocation, and recruitment of co-activators (e.g., SRC-1), modulating transcription of genes like TFF1 and GREB1.

Metabolic Stability

Deuterium labeling reduces first-pass metabolism by hepatic CYP3A4, extending half-life (t₁/₂ = 8.2 h vs. 2.1 h for non-deuterated analog). The 3-O-methyl group further impedes glucuronidation, enhancing bioavailability.

Table 3: Pharmacokinetic Parameters (Rat Model)

| Parameter | 3-O-Methyl 17β-Estradiol-d5 | 17β-Estradiol |

|---|---|---|

| Oral Bioavailability (%) | 64.3 ± 5.2 | 12.8 ± 3.1 |

| Half-Life (h) | 8.2 ± 1.1 | 2.1 ± 0.4 |

| Cₘₐₓ (ng/mL) | 145.6 ± 18.7 | 89.4 ± 12.3 |

Research Applications and Findings

Drug Metabolism Studies

Deuterium labeling enables precise tracking of metabolic fate. In human liver microsomes, primary metabolites include:

-

16α-Hydroxy Derivative: Formed via CYP2C9 (major pathway).

-

2-O-Methoxy Derivative: Minor metabolite from CYP1A2.

Cancer Research

In MCF-7 breast cancer cells, the compound inhibits proliferation (IC₅₀ = 0.45 μM) by downregulating BCL-2 and upregulating BAX, inducing apoptosis. Synergy observed with tamoxifen (combination index = 0.32).

Dermatology

Topical application in murine models increases dermal collagen density by 37% (vs. control) via TGF-β pathway activation, suggesting anti-aging potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume